Ethyl 2-azido-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-azido-1,3-oxazole-4-carboxylate: is a heterocyclic compound that features an oxazole ring substituted with an ethyl ester group at the 4-position and an azido group at the 2-position
Scientific Research Applications
Ethyl 2-azido-1,3-oxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including those with antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties.
Future Directions
The future directions for “Ethyl 2-azido-1,3-oxazole-4-carboxylate” and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the importance of oxazole derivatives in medicinal chemistry, there is significant interest in developing new synthetic methodologies and investigating their potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azido-1,3-oxazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-oxazole-4-carboxylate with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the amino group with the azido group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azido-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Mechanism of Action
The mechanism of action of ethyl 2-azido-1,3-oxazole-4-carboxylate is primarily related to its ability to undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The azido group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Ethyl 2-amino-1,3-oxazole-4-carboxylate: Similar structure but with an amino group instead of an azido group.
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: Similar oxazole ring but with different substituents.
Uniqueness: Ethyl 2-azido-1,3-oxazole-4-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming triazoles through cycloaddition reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-azido-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPDDCGSEFKSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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